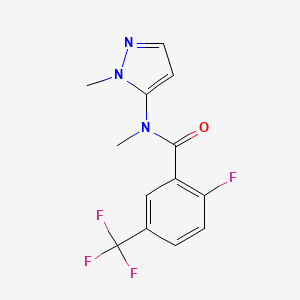
1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one, also known as Ro 5-4864, is a synthetic compound that belongs to the class of diazepines. It was first synthesized in the 1970s by the pharmaceutical company Hoffmann-La Roche. Ro 5-4864 has been used extensively in scientific research due to its unique pharmacological properties.
作用機序
1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one 5-4864 acts as a positive allosteric modulator of the GABA-A receptor. This means that it enhances the activity of the receptor in the presence of GABA, which leads to increased inhibition of neuronal activity. 1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one 5-4864 binds to a specific site on the receptor that is distinct from the GABA binding site. This results in a conformational change in the receptor that increases its affinity for GABA.
Biochemical and Physiological Effects:
1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one 5-4864 has been shown to have a range of biochemical and physiological effects. It has been found to increase the duration of GABA-mediated chloride ion currents, which leads to increased inhibition of neuronal activity. 1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one 5-4864 has also been shown to increase the binding of GABA to the receptor, which further enhances its inhibitory effects. In addition, 1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one 5-4864 has been found to have muscle relaxant effects, which may be due to its ability to enhance the inhibitory effects of GABA on motor neurons.
実験室実験の利点と制限
One of the main advantages of using 1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one 5-4864 in lab experiments is its high selectivity for the GABA-A receptor. This makes it a valuable tool for studying the role of GABA-A receptors in various physiological and pathological conditions. However, one limitation of using 1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one 5-4864 is its relatively low potency compared to other GABA-A receptor modulators. This means that higher concentrations of 1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one 5-4864 may be required to achieve the desired effects, which can increase the risk of non-specific effects.
将来の方向性
There are several future directions for research involving 1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one 5-4864. One area of interest is the development of more potent and selective GABA-A receptor modulators that can be used to study the role of GABA-A receptors in various neurological disorders. Another area of interest is the investigation of the potential therapeutic applications of 1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one 5-4864, particularly in the treatment of anxiety disorders and epilepsy. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one 5-4864 and its mechanism of action on the GABA-A receptor.
合成法
1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one 5-4864 can be synthesized through a multistep process starting from 2-phenylpropanoic acid. The first step involves the conversion of 2-phenylpropanoic acid to its acid chloride derivative. This is followed by the reaction of the acid chloride with 1-(2-methoxyethyl)-4-piperidone to form the corresponding amide. The final step involves the reduction of the amide using lithium aluminum hydride to yield 1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one 5-4864.
科学的研究の応用
1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one 5-4864 has been used in a wide range of scientific research studies. It has been found to have anxiolytic, anticonvulsant, and muscle relaxant properties. 1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one 5-4864 has also been shown to modulate the activity of the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. This makes 1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one 5-4864 a valuable tool for studying the role of GABA-A receptors in various physiological and pathological conditions.
特性
IUPAC Name |
1-(2-methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-14(15-7-4-3-5-8-15)17(21)19-10-6-9-18(11-12-22-2)16(20)13-19/h3-5,7-8,14H,6,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTBSXZJXHUWJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)N2CCCN(C(=O)C2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-4-(2-phenylpropanoyl)-1,4-diazepan-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-acetylpyrrolidin-3-yl)methyl]-N-methyl-2-propan-2-ylbenzenesulfonamide](/img/structure/B7634210.png)
![N-(4-fluorophenyl)-6-methoxy-N-methyl-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine-4-carboxamide](/img/structure/B7634215.png)
![(6-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(2-methyl-5-phenyl-1,3-oxazol-4-yl)methanone](/img/structure/B7634234.png)
![N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylcyclopentene-1-carboxamide](/img/structure/B7634241.png)
![(3-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(2-pyrazol-1-ylpyridin-3-yl)methanone](/img/structure/B7634244.png)
![(7-Fluoro-4-propyl-2,3-dihydroquinoxalin-1-yl)-[2-(methoxymethyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7634249.png)
![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)urea](/img/structure/B7634251.png)
![N-[3-methyl-1-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]butyl]-1,2-oxazole-3-carboxamide](/img/structure/B7634261.png)
![1-[1-(3-Methoxypyridin-4-yl)ethyl]-3-(1-phenylpyrrolidin-3-yl)urea](/img/structure/B7634274.png)

![N-[5-(hydroxymethyl)-2,4-dimethylphenyl]-2-methoxy-2-methylpropanamide](/img/structure/B7634300.png)

![1-[(5-Ethyl-1,3-thiazol-2-yl)methyl]-3-[1-(3-methoxypyridin-4-yl)ethyl]urea](/img/structure/B7634313.png)